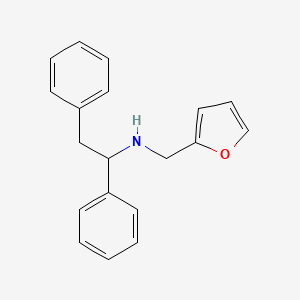

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

Description

The exact mass of the compound (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)20-15-18-12-7-13-21-18/h1-13,19-20H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIIKOXLGLGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389919 | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436087-17-1 | |

| Record name | N-(1,2-Diphenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (CAS Number 436087-17-1)

A Note to the Researcher: Publicly available experimental data for the specific compound (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (CAS 436087-17-1) is limited. This guide has been constructed by leveraging established principles of organic synthesis, medicinal chemistry, and analytical techniques, drawing upon data from closely related furan-containing molecules to provide a comprehensive and scientifically grounded resource. While the protocols and analyses described herein are based on proven methodologies, they should be considered illustrative for this specific molecule and may require optimization.

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, recognized for its versatile chemical reactivity and its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, such as phenyl rings, potentially improving metabolic stability and receptor binding affinity.[2] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point for the development of novel therapeutics.[3][4][5] This guide provides a detailed exploration of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, a molecule that combines the furan moiety with a diphenylethylamine framework, suggesting potential for complex biological interactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is not extensively reported, its key properties can be predicted based on its structure.

| Property | Value/Prediction | Source |

| CAS Number | 436087-17-1 | |

| IUPAC Name | N-(furan-2-ylmethyl)-1,2-diphenylethanamine | [] |

| Molecular Formula | C₁₉H₁₉NO | [] |

| Molecular Weight | 277.36 g/mol | Calculated |

| Boiling Point | 384.1°C at 760 mmHg | [] |

| Appearance | Likely a solid at room temperature | Inferred from structure |

Synthesis of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine: A Proposed Pathway

The most direct and widely employed method for the synthesis of N-substituted furfurylamines is the reductive amination of furfural or its derivatives.[1][7][8][9][10] This versatile reaction involves the initial formation of an imine from the aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine can be logically achieved through the reductive amination of furfural with 1,2-diphenylethanamine.

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination (Illustrative)

This protocol is a generalized procedure based on established methods for the reductive amination of furfural.[1][8] Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve a high yield of the target compound.

Materials:

-

Furfural

-

1,2-Diphenylethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Imine Formation:

-

To a clean, dry round-bottom flask, add 1,2-diphenylethanamine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

To this solution, add furfural (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

-

Reduction:

-

Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

-

Continue stirring at room temperature for an additional 4-12 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine.

-

Potential Biological Activity and Mechanism of Action

While specific biological data for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is not available, the structural motifs present in the molecule suggest several avenues for pharmacological investigation. The furan ring is a known pharmacophore with a wide range of activities, and the diphenylethylamine scaffold is found in numerous centrally active compounds.

Anticipated Pharmacological Profile:

-

Anticancer Activity: Furan derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis and modulating key signaling pathways.[11][12] The presence of the bulky, lipophilic diphenylethyl group could enhance cell membrane permeability and interaction with intracellular targets.

-

Anti-inflammatory Effects: Certain furan-containing compounds exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[12]

-

Antimicrobial Properties: The furan nucleus is a component of several antimicrobial agents.[5] The overall structure of the target molecule could allow it to interfere with microbial cell wall synthesis or other essential metabolic pathways.

-

Central Nervous System (CNS) Activity: The 1,2-diphenylethylamine core is a well-established scaffold in neuropharmacology. This suggests that (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine could potentially interact with neurotransmitter receptors or transporters in the CNS.

Illustrative In Vitro Assay: MTT Assay for Cytotoxicity

To assess the potential anticancer activity of the synthesized compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[11]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, both ¹H and ¹³C NMR would be crucial.

Expected ¹H NMR Spectral Features (Illustrative):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the two phenyl rings and the furan ring.

-

Furan Protons: Characteristic signals for the furan ring protons, typically appearing as multiplets or doublets of doublets.

-

Methylene and Methine Protons: Signals for the -CH₂- and -CH- groups of the ethylamine backbone and the furfuryl methylene group, likely appearing as complex multiplets due to coupling with adjacent protons.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

Example ¹H NMR Data for a Related Compound (Furfuryl Alcohol):

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-5 | 7.37 | dd | 1.9, 0.9 |

| H-3 | 6.32 | dd | 3.2, 1.9 |

| H-4 | 6.26 | dd | 3.2, 0.9 |

| -CH₂- | 4.54 | s | |

| -OH | 2.70 | t |

Data adapted from ChemicalBook for Furfuryl alcohol (CAS 98-00-0) for illustrative purposes.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation.

Expected Fragmentation Pattern (Illustrative):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (277.36 m/z).

-

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable furfuryl cation (m/z 81) or a diphenylethyl fragment.

-

Loss of the Furan Ring: Fragmentation leading to the loss of the furan-2-ylmethyl group.

Caption: Potential fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a synthesized compound. A reversed-phase HPLC method would be suitable for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Elution | Gradient elution (e.g., starting with 20% B, increasing to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method would allow for the separation of the target compound from any unreacted starting materials or byproducts, enabling the determination of its purity.[14][15][16][17][18]

Toxicology and Safety Considerations

The furan ring, while a valuable pharmacophore, can also be associated with toxicity.[19] Furan itself is a known hepatotoxin and potential carcinogen, with its toxicity mediated by metabolic activation by cytochrome P450 enzymes to form reactive intermediates.[7] Therefore, any drug development program involving a furan-containing compound must include a thorough toxicological assessment.

Key Toxicological Concerns:

-

Metabolic Activation: The furan ring can be oxidized in vivo to form reactive electrophiles that can bind to cellular macromolecules, leading to cytotoxicity.[19]

-

Hepatotoxicity: Liver toxicity is a primary concern for many furan derivatives.[7]

-

Genotoxicity: Some furan metabolites have been shown to be genotoxic.

It is crucial to conduct in vitro and in vivo toxicology studies to evaluate the safety profile of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine before considering it for further development.

Conclusion

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine represents an intriguing molecule at the intersection of furan chemistry and neuropharmacology. While specific experimental data remains to be published, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The methodologies and insights presented here, drawn from the rich chemistry of furan derivatives, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. As with any novel chemical entity, rigorous experimental validation is paramount to unlocking its true scientific and medicinal value.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Toxicity mediated by reactive metabolites of furans. PubMed.

- Pharmacological activity of furan deriv

- The Furan Scaffold: A Versatile Player in Medicinal Chemistry. Benchchem.

- An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. Benchchem.

- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni c

- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN W

- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing).

- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.

- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach.

- comparative analysis of furan-containing n

- simple, novel synthesis of furfurylamine from furfural by one - pot reductive amination in w

- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.

- Furfuryl alcohol(98-00-0) 1H NMR spectrum. ChemicalBook.

- Separation of Furan, 2-heptyl- on Newcrom R1 HPLC column. SIELC Technologies.

- A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantific

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0034246).

- NMR spectra of furfuryl alcohol.

- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon

- Furfurylamine. PubChem.

- Furfurylamine, α-benzyl-N-ethyl-tetrahydro-, D-threo-. the NIST WebBook.

- 1H-NMR spectrum for furfural. Chemistry Stack Exchange.

- Synthesis and Spectroscopic Characteriz

- Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry.

- Pharmacological activity of furan deriv

- Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies.

- CAS 436087-17-1 (1,2-Diphenyl-ethyl)-furan-2-yl-methylamine. BOC Sciences.

- Examples of furan derivatives with biological activity.

- Furan: A Promising Scaffold for Biological Activity.

- Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography.

- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chrom

Sources

- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. ijabbr.com [ijabbr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sandermanpub.net [sandermanpub.net]

- 9. sctunisie.org [sctunisie.org]

- 10. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Furfuryl alcohol(98-00-0) 1H NMR [m.chemicalbook.com]

- 14. Separation of Furan, 2-heptyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of novel furan-2-ylmethyl-amine derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Furan-2-ylmethyl-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. This guide delves into the biological activities of a specific subclass: novel furan-2-ylmethyl-amine derivatives. We will explore their diverse therapeutic potential, including antimicrobial, anticancer, and antiviral properties. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the critical experimental protocols for evaluating their efficacy. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising class of compounds.

The Furan Moiety: A Privileged Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, while offering distinct advantages in terms of metabolic stability, receptor interaction, and bioavailability.[1] The versatility of the furan nucleus makes it a valuable scaffold in the design of novel therapeutic agents across a wide spectrum of diseases.[1][2][3] Furan derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4]

The introduction of an amine group at the 2-methyl position of the furan ring creates the furan-2-ylmethyl-amine backbone, a structural alert for significant biological potential. This amine linker provides a crucial point for molecular diversification, allowing for the synthesis of extensive compound libraries with varied physicochemical properties and biological targets.

Synthetic Pathways to Furan-2-ylmethyl-amine Derivatives

The synthesis of furan-2-ylmethyl-amine derivatives often commences from readily available starting materials like furfuryl alcohol or furfural. A common synthetic strategy involves the amination of aldehydes, which can be achieved through various methods. For instance, the reaction of 5-(hydroxymethyl)furan derivatives with amines such as tryptamine and 1,3-diaminopropane can yield the desired amine derivatives.[5] Another approach involves the reductive amination of furoin and furil, carbohydrate-based precursors, using ammonia and hydrogen over a catalyst like Ru/Al2O3 to produce alcohol-amine derivatives.[6]

The versatility of synthetic routes allows for the introduction of a wide array of substituents on both the furan ring and the amine nitrogen, enabling fine-tuning of the molecule's properties to enhance its biological activity and selectivity.

Caption: A generalized workflow for the synthesis of furan-2-ylmethyl-amine derivatives.

A Spectrum of Biological Activities

Furan-2-ylmethyl-amine derivatives have emerged as promising candidates in various therapeutic areas due to their diverse biological activities.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Furan derivatives have long been recognized for their antibacterial properties.[1][2][3] For instance, nitrofurantoin, a furan derivative, is a clinically used antibacterial agent.[3] Novel furan-2-ylmethyl-amine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[2]

Some derivatives have demonstrated potent antibacterial activity against strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Proteus vulgaris.[2] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The presence of electron-withdrawing groups, such as a nitro group, on the furan ring can enhance antibacterial activity.[1]

Table 1: Representative Antimicrobial Activity of Furan Derivatives

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [2] |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Escherichia coli, Staphylococcus aureus | Not specified | [2] |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Not specified | [2] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 | [5][7] |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative | Various standard bacterial strains | 0.25-4 | [8] |

Anticancer Activity

The furan nucleus is a key pharmacophore in a number of anticancer agents.[9] Furan-2-ylmethyl-amine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[5][9][10]

The anticancer mechanism of these derivatives can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, some furan-based compounds have been shown to induce cell cycle arrest at the G2/M phase.[9] The incorporation of specific moieties, such as tryptamine, has been shown to increase anticancer activity.[5]

Table 2: Cytotoxicity of Representative Furan-2-ylmethyl-amine Derivatives

| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [5][7] |

| Furan-based derivative 4 | MCF-7 | 4.06 µM | [9] |

| Furan-based derivative 7 | MCF-7 | 2.96 µM | [9] |

Antiviral Activity

Certain furan-containing compounds have shown promise as antiviral agents, with activity against viruses such as HIV, influenza, and hepatitis C.[1] The development of novel furan-2-ylmethyl-amine derivatives as antiviral agents is an active area of research. These compounds can interfere with viral replication by inhibiting viral enzymes or blocking viral entry into host cells. The structural diversity achievable with this scaffold allows for the exploration of a wide chemical space to identify potent and selective antiviral candidates.

Experimental Protocols for Biological Evaluation

The robust evaluation of the biological activity of novel furan-2-ylmethyl-amine derivatives requires well-defined and validated experimental protocols.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the furan-2-ylmethyl-amine derivative for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is paramount for rational drug design. For furan-2-ylmethyl-amine derivatives, several key structural features influence their potency and selectivity:

-

Substituents on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact activity. Electron-withdrawing groups at the 5-position can enhance antimicrobial and anticancer properties.[1]

-

The Amine Moiety: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom are critical. For instance, the presence of a tryptamine moiety has been shown to enhance the anticancer activity of certain furan derivatives.[5]

-

Linker Length and Flexibility: The length and flexibility of the chain connecting the furan ring to the amine can influence how the molecule interacts with its biological target.

Caption: A diagram illustrating the key structural components influencing biological activity.

Conclusion and Future Directions

Novel furan-2-ylmethyl-amine derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic tractability and the potential for diverse structural modifications make them an attractive scaffold for the development of new therapeutic agents. Future research should focus on:

-

Expansion of Compound Libraries: Synthesizing and screening a broader range of derivatives to explore a larger chemical space and identify more potent and selective lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Progressing promising in vitro candidates to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of furan-based therapeutics.

References

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

- (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- (2024). Furan: A Promising Scaffold for Biological Activity. Nivrutti International Journal of Advanced Biological and Biomedical Research.

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

- (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.

- (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl).

- (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing).

- (n.d.). Application Notes and Protocols for N-(furan-2-ylmethyl)

- (2021). Recent advances on heterocyclic compounds with antiviral properties. PMC.

- (2020).

- (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

- (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.

-

El-Obeid, H. A., et al. (1984). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. ResearchGate. Available at: [Link]

- (n.d.). Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent.

- (2022).

- (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.

- (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.

- (n.d.). Biological assay development and validation.

-

Mandal, S., et al. (2025). Synthesis, Characterization, Crystal structure, DFT study, Antimicrobial and Anticancer Activities of a novel Cu(II) complex derived from N-(furan-2-ylmethyl)-1 (5-methyl-1H-pyrazol-3-yl)methanimine. ResearchGate. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the In-Silico Prediction of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine Bioactivity

Abstract

In the landscape of modern drug discovery, in silico methods are indispensable for the rapid, cost-effective evaluation of novel chemical entities.[1] This technical guide provides a comprehensive, step-by-step workflow for predicting the potential bioactivity of the novel compound, (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine . We will detail an integrated computational strategy encompassing ligand preparation, target identification through chemical similarity searching, molecular docking simulations to predict binding affinity, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical rationale and the practical protocols necessary to perform a thorough preliminary assessment of a compound's therapeutic potential before committing to costly experimental synthesis and validation.[1][2]

Introduction

The compound (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is a novel molecule featuring several key pharmacophoric elements: a bulky, hydrophobic diphenyl-ethyl scaffold, a heterocyclic furan ring, and a secondary amine that can serve as a hydrogen bond donor and acceptor. The combination of these features suggests a high potential for interaction with biological macromolecules. The primary challenge and opportunity lie in identifying its most likely protein targets and characterizing its drug-like properties.

Computational approaches allow for the systematic exploration of a molecule's biological potential by simulating its interactions and behavior in a biological system.[2][3] This guide outlines a validated workflow that begins with characterizing the molecule itself and then uses this information to predict its biological targets, binding interactions, and pharmacokinetic profile.

Overall In-Silico Prediction Workflow

The entire process can be visualized as a multi-stage pipeline, designed to progressively filter and refine our understanding of the compound's potential. Each stage generates data that informs the next, creating a logical and self-validating system.

Caption: High-level overview of the in-silico bioactivity prediction workflow.

Ligand Preparation and Physicochemical Profiling

Before any predictive modeling can occur, a high-quality, three-dimensional representation of the ligand is required. This step is foundational, as the accuracy of all subsequent calculations depends on the correctness of the molecular structure.

Protocol: 2D to 3D Structure Generation and Energy Minimization

-

Obtain 2D Structure: Draw the structure of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve its SMILES (Simplified Molecular Input Line Entry System) string.

-

Generate 3D Coordinates: Use a computational chemistry tool (e.g., RDKit in Python, UCSF Chimera) to convert the 2D representation into a 3D structure. This process generates an initial, often strained, conformation.

-

Energy Minimization: This is a critical step. The initial 3D structure must be "relaxed" into a low-energy, stable conformation. This is achieved using a force field (e.g., MMFF94, UFF).

-

Causality: Docking algorithms explore the conformational space of a ligand. Starting from a low-energy, geometrically favorable conformation prevents the algorithm from wasting computational effort on unrealistic structures and increases the likelihood of finding the true binding pose.[4]

-

Physicochemical Property Analysis

Once a stable 3D structure is obtained, we can calculate key physicochemical properties that govern a molecule's drug-like character. Web-based tools like SwissADME provide a user-friendly interface for these calculations.[5][6][7]

| Property | Predicted Value | Significance & Interpretation |

| Molecular Weight | ~305.4 g/mol | Within the typical range for small molecule drugs (<500 g/mol ). |

| LogP (o/w) | ~4.15 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5), favorable for oral bioavailability. |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10), favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

Target Identification via Similarity Searching

The principle of similarity searching is that structurally similar molecules are likely to have similar biological activities.[8] By searching large bioactivity databases, we can identify known compounds that are structurally analogous to our query molecule and, by extension, hypothesize potential protein targets.

Protocol: Ligand-Based Target Fishing in ChEMBL

-

Access Database: Navigate to the ChEMBL database, a manually curated database of bioactive molecules with drug-like properties.[9][10]

-

Perform Similarity Search: Use the SMILES string of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine as the input for a structural similarity search. Set a Tanimoto similarity threshold (e.g., >0.85) to identify closely related analogs.

-

Analyze Hits: Examine the biological targets of the retrieved similar compounds. Targets that appear frequently or are associated with high-potency compounds are prioritized as potential targets for our query molecule.

Caption: Workflow for identifying potential targets using ligand similarity searching.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11] It is a cornerstone of structure-based drug design, allowing us to visualize and quantify molecular interactions.[12]

Protocol: Protein-Ligand Docking with AutoDock Vina

This protocol uses AutoDock Vina , a widely used, accurate, and fast open-source docking program.[13]

-

Receptor Preparation:

-

Download Structure: Obtain the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB).[14][15]

-

Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[4][16]

-

Add Hydrogens & Charges: Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.

-

Export as PDBQT: Save the prepared receptor file in the PDBQT format required by AutoDock.[17]

-

-

Ligand Preparation:

-

The energy-minimized 3D structure from Section 1 is used.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. AutoDock Vina will explore the conformations generated by rotating these bonds during the simulation.

-

Export as PDBQT: Save the prepared ligand file in the PDBQT format.

-

-

Define the Binding Site (Grid Box Generation):

-

Identify the coordinates of the protein's active site. If a co-crystallized ligand was present, the grid box should be centered on and encompass that binding pocket.

-

Causality: The grid box defines the search space for the docking algorithm. Its size and location are critical; it must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.[18]

-

-

Execute Docking Simulation:

-

Run the AutoDock Vina executable using a configuration file that specifies the receptor, ligand, and grid box parameters.

-

-

Analysis of Results:

-

Binding Affinity (ΔG): Vina reports binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.[19][20][21] Generally, values more negative than -7.0 kcal/mol suggest moderate to strong interaction.[20]

-

Binding Pose Visualization: The top-ranked poses (lowest energy) should be visually inspected. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the active site residues.[19] A plausible binding mode is one that is stabilized by multiple favorable interactions.

-

Caption: Detailed workflow for a molecular docking simulation using AutoDock Vina.

ADMET (Pharmacokinetic and Toxicity) Prediction

A compound with high potency is useless if it cannot reach its target or is toxic. Predicting ADMET properties early is essential for de-risking drug candidates.

Protocol: ADMET Profiling with Web Servers

-

Input Structure: Submit the SMILES string of the compound to a free, reliable web server like SwissADME or pkCSM .[6][22]

-

Run Prediction: These platforms use a battery of pre-built, validated Quantitative Structure-Activity Relationship (QSAR) models to predict dozens of properties.[23][24][25][26]

-

Synthesize Data: Consolidate the key predictions into a summary table to create a comprehensive pharmacokinetic and safety profile.

Predicted ADMET Profile

| Parameter | Category | Predicted Outcome | Interpretation |

| GI Absorption | Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Distribution | Yes | The compound is predicted to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |

| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity. |

| Ames Toxicity | Toxicity | No | Predicted to be non-mutagenic. |

Synthesis of Findings and Future Directions

The in-silico workflow provides a multi-faceted predictive profile of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine. The analysis suggests a molecule with favorable drug-like physicochemical properties and good potential for oral bioavailability. Similarity searches may point towards specific target families (e.g., GPCRs or kinases), and molecular docking provides quantitative predictions of binding affinity against these prioritized targets. The ADMET profile flags potential liabilities, such as the predicted inhibition of the CYP2D6 enzyme, which would need to be considered in future development.

The ultimate goal of this computational assessment is to generate testable hypotheses. Based on these findings, the next logical steps would be to prioritize the most promising protein targets (those with the highest predicted binding affinity and plausible binding modes) for in vitro experimental validation, such as binding assays or functional assays.

References

-

Protein Data Bank. (n.d.). wwPDB. Retrieved January 17, 2026, from [Link][14][15]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link][27][28][29]

-

Wave, R. J. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved January 17, 2026, from [Link][23]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 17, 2026, from [Link][30]

-

Chemistry LibreTexts. (2022, July 26). Molecular Docking Experiments. Retrieved January 17, 2026, from [Link][31]

-

He, J., et al. (2014). Large-scale similarity search profiling of ChEMBL compound data sets. Journal of Chemical Information and Modeling, 54(11), 3022-3034. Retrieved January 17, 2026, from [Link][8]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved January 17, 2026, from [Link][5][6]

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved January 17, 2026, from [Link][19]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Retrieved January 17, 2026, from [Link][32]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 17, 2026, from [Link][7]

-

The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved January 17, 2026, from [Link]

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved January 17, 2026, from [Link][9]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved January 17, 2026, from [Link][4]

-

Oxford University. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 17, 2026, from [Link][17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. Large-scale similarity search profiling of ChEMBL compound data sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ChEMBL - ChEMBL [ebi.ac.uk]

- 10. Searching using the web interface | ChEMBL [ebi.ac.uk]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. scite.ai [scite.ai]

- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 15. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 23. rjwave.org [rjwave.org]

- 24. mdpi.com [mdpi.com]

- 25. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepg.com]

- 26. ijapbjournal.com [ijapbjournal.com]

- 27. PubChem - Wikipedia [en.wikipedia.org]

- 28. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 29. PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. sites.ualberta.ca [sites.ualberta.ca]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

Solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine in organic solvents

An In-Depth Technical Guide to the Solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed experimental protocol for its quantitative determination, and discuss the interpretation of such data in the context of drug development. This document is intended to serve as a practical resource for researchers engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal parameter. For a drug to be effective, it must first dissolve in a physiological medium to be absorbed into the bloodstream and reach its target site. Insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, with its unique combination of a furan moiety and a diphenylethylamine scaffold, presents an interesting case for solubility studies.[][2] Understanding its behavior in various organic solvents is not only crucial for designing appropriate formulation strategies but also for optimizing purification processes during its synthesis.[3][4] This guide will provide a foundational understanding of the factors governing its solubility and a practical framework for its experimental determination.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The age-old chemical principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. To anticipate the solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, we must first dissect its molecular architecture.

The molecule possesses a secondary amine group, which can act as a hydrogen bond donor and acceptor.[6][7] The presence of the furan ring, an aromatic heterocycle, introduces polarity due to the oxygen atom and the delocalized π-electrons.[8][9] Conversely, the two phenyl rings and the ethyl backbone contribute to the molecule's non-polar character through van der Waals forces.[10]

Therefore, the solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine in a given organic solvent will be a function of the balance between these polar and non-polar interactions.

-

Polar Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the amine group, potentially leading to good solubility.[11] Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole forces.[12]

-

Non-polar Solvents: Solvents such as hexane and toluene will primarily interact with the non-polar phenyl and ethyl components of the molecule.[13]

The interplay of these forces is visually represented in the following diagram:

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

While theoretical predictions offer valuable insights, precise quantitative data can only be obtained through empirical measurement. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[14][15]

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine in a selection of organic solvents.

Materials:

-

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (high purity)

-

Selected organic solvents (analytical grade): e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Procedure:

-

Sample Preparation: Add an excess amount of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This allows the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any remaining solid particles.

-

Quantification: Accurately dilute a known volume of the supernatant with the same solvent. Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[16][17] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Representative Solubility Data for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine at 25 °C

| Organic Solvent | Polarity Index[18] | Dielectric Constant[18] | Solubility (mg/mL) |

| Hexane | 0.1 | 1.88 | Data to be determined |

| Toluene | 2.4 | 2.38 | Data to be determined |

| Ethyl Acetate | 4.4 | 6.02 | Data to be determined |

| Acetone | 5.1 | 20.7 | Data to be determined |

| Ethanol | 5.2 | 24.55 | Data to be determined |

| Methanol | 6.6 | 32.6 | Data to be determined |

Interpretation and Application of Solubility Data

The quantitative solubility data, as presented in Table 1, provides invaluable information for various stages of drug development:

-

Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable physicochemical properties.

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for reaction, crystallization, and purification, impacting yield and purity.

-

Preformulation and Formulation Development: Understanding the solubility profile is essential for developing suitable dosage forms, such as oral solutions, suspensions, or solid dispersions. For instance, a compound with high solubility in a volatile solvent might be a good candidate for spray drying.

Conclusion

The solubility of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine in organic solvents is a multifaceted property governed by the interplay of its structural features and the nature of the solvent. While theoretical considerations provide a predictive framework, precise and actionable data can only be obtained through rigorous experimental determination. The protocol and insights provided in this guide offer a comprehensive approach to understanding and evaluating the solubility of this and other novel chemical entities, thereby facilitating informed decision-making in the drug discovery and development process.

References

- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Retrieved January 17, 2026.

- PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved January 17, 2026.

- YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 17, 2026.

- Anonymous. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved January 17, 2026.

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved January 17, 2026.

- Nature Communications. (2020).

- Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved January 17, 2026.

- Anonymous. (n.d.). Polarity of Solvents. Retrieved January 17, 2026.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved January 17, 2026.

- CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved January 17, 2026.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved January 17, 2026.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 17, 2026.

- YouTube. (2022, November 5). 388 BCH3023 Physical Properties of Amines. Retrieved January 17, 2026.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved January 17, 2026.

- BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 17, 2026.

- Lumen Learning. (n.d.). 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. Retrieved January 17, 2026.

- Anonymous. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 17, 2026.

- Journal of Chemical and Pharmaceutical Research. (2010).

- Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Aminodiphenylamine Sulfate in Organic Solvents. Retrieved January 17, 2026.

- StudySmarter. (2023, October 21). Furan: Alkylation, Synthesis & Properties - Chemistry. Retrieved January 17, 2026.

- ResearchGate. (2017, October 30).

- Anonymous. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved January 17, 2026.

- Anonymous. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved January 17, 2026.

- Anonymous. (2023, August 31). Solubility of Organic Compounds. Retrieved January 17, 2026.

- Anonymous. (n.d.). Exp 3 Identification of amine. Retrieved January 17, 2026.

- International CCS Knowledge Centre. (n.d.).

- Anonymous. (n.d.). Furan: Properties, Synthesis, and Reactions | PDF | Chemical Reactions | Organic Chemistry. Retrieved January 17, 2026.

- MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved January 17, 2026.

- Anonymous. (n.d.). III Analytical Methods. Retrieved January 17, 2026.

- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 17, 2026.

- BOC Sciences. (n.d.). CAS 436087-17-1 (1,2-Diphenyl-ethyl)-furan-2-yl-methylamine. Retrieved January 17, 2026.

- Huateng Pharma. (n.d.). (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine. Retrieved January 17, 2026.

- Benchchem. (n.d.). A Technical Guide to the Solubility of (+)-1,2-Diphenylethylenediamine in Organic Solvents. Retrieved January 17, 2026.

- Anonymous. (2025, November 13). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. Retrieved January 17, 2026.

- MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved January 17, 2026.

Sources

- 2. (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. ijabbr.com [ijabbr.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ccsknowledge.com [ccsknowledge.com]

- 17. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Novel Diphenyl-Ethyl-Furan Amines

This guide provides a comprehensive framework for the discovery, synthesis, isolation, and characterization of novel diphenyl-ethyl-furan amines, a promising class of compounds for therapeutic development. The methodologies outlined herein are grounded in established chemical principles and are designed to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Pursuing Diphenyl-Ethyl-Furan Amines

The furan scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its presence in numerous bioactive natural products.[1][2] The incorporation of a furan moiety can influence a molecule's metabolic stability, solubility, and binding interactions with biological targets.[3] Diphenylalkane and diphenylamine derivatives have a well-documented history of diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The novel class of diphenyl-ethyl-furan amines is conceptualized to synergistically combine the favorable attributes of these pharmacophores, creating a unique chemical space for the discovery of new therapeutic agents.

The core hypothesis is that the ethyl linker will provide optimal conformational flexibility for the diphenyl and furan moieties to engage with biological targets, while the amine group offers a key site for salt formation to enhance bioavailability and for further chemical modification.

Strategic Approach to Synthesis

The synthesis of novel diphenyl-ethyl-furan amines necessitates a multi-step approach that is both robust and adaptable to allow for the creation of a diverse chemical library. The general synthetic strategy is outlined below.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target compounds is envisioned to start from commercially available or readily synthesizable precursors. The key bond disconnections involve the formation of the ethyl-amine linkage and the construction of the substituted furan ring.

Caption: Retrosynthetic analysis of diphenyl-ethyl-furan amines.

Proposed Synthetic Protocol

The forward synthesis is designed in three main stages:

Stage 1: Synthesis of the Diphenyl-Furan Core

The initial step involves the synthesis of a 2,5-diphenylfuran core, which can be achieved through various established methods, such as the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound.[6]

Stage 2: Functionalization of the Furan Ring

A Friedel-Crafts acylation reaction can be employed to introduce an acetyl or a related acyl group onto the furan ring, yielding a diphenyl-furan ketone. This ketone serves as the precursor for the ethyl-amine side chain.

Stage 3: Reductive Amination to Form the Target Amine

The final step is a reductive amination reaction. The diphenyl-furan ketone is reacted with an appropriate amine (ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the desired diphenyl-ethyl-furan amine.

Experimental Protocol: Illustrative Synthesis of a Candidate Compound

-

Synthesis of 2,5-diphenylfuran: A mixture of 1,4-diphenyl-1,4-butanedione (1 mmol) and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Acylation of 2,5-diphenylfuran: To a stirred solution of 2,5-diphenylfuran (1 mmol) in dichloromethane at 0 °C, acetyl chloride (1.2 mmol) and a Lewis acid catalyst (e.g., aluminum chloride, 1.2 mmol) are added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with ice-water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The resulting ketone is purified by recrystallization or column chromatography.

-

Reductive Amination: The diphenyl-furan ketone (1 mmol) and the selected amine (1.5 mmol) are dissolved in methanol. Acetic acid is added to adjust the pH to approximately 5-6. Sodium cyanoborohydride (1.5 mmol) is then added in portions. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield the crude amine.

Isolation and Purification Strategy

The purification of the newly synthesized amines is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. A multi-pronged approach is recommended, leveraging the basic nature of the amine functionality.

Acid-Base Extraction

A primary and highly effective method for purifying amines is acid-base extraction.[7]

Protocol:

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Extract the organic solution with an aqueous solution of a mild acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

-

Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine, causing it to precipitate or partition back into an organic solvent.

-

Extract the free amine with a fresh portion of organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Chromatographic Purification

For challenging separations or to achieve high purity, chromatographic techniques are indispensable.

-

Amine-Functionalized Silica Gel: Standard silica gel is acidic and can lead to poor separation and recovery of basic amines.[8] The use of amine-functionalized silica gel for column chromatography is highly recommended as it minimizes these interactions, resulting in better peak shapes and improved separation efficiency.[8]

-

Buffer-Assisted and pH-Controlled Chromatography: For mixtures of primary, secondary, and tertiary amines that may form during synthesis, buffer-assisted isolation techniques can be employed.[9] By carefully controlling the pH of the mobile phase, the protonation state of the different amines can be modulated, allowing for their selective separation.

Selective Crystallization

For solid compounds, selective crystallization can be a powerful purification method.

-

Salt Formation: The formation of salts with various acids (e.g., hydrochloric acid, tartaric acid) can alter the solubility and crystalline properties of the amine, facilitating its selective precipitation from a solution containing impurities.

-

Selective Ammonium Carbamate Crystallization: A novel and waste-free method involves the reaction of primary amines with carbon dioxide to form ammonium carbamates, which often have distinct solubility profiles, allowing for their selective crystallization from a mixture.[10]

Caption: Purification workflow for diphenyl-ethyl-furan amines.

Structural Characterization and Validation

The unambiguous determination of the chemical structure of the newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework. | ¹H NMR will show characteristic signals for the aromatic protons of the diphenyl and furan moieties, the ethyl linker, and the N-H proton (if applicable). ¹³C NMR will confirm the number of unique carbon atoms. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the N-H bond (for primary and secondary amines), C-N bond, and the furan ring will be observed. |

| Elemental Analysis | Confirmation of the elemental composition. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated values for the proposed structure. |

Preliminary Biological Screening

Once a library of pure diphenyl-ethyl-furan amines has been synthesized and characterized, the next phase is to assess their biological activity. Based on the pharmacological profiles of the parent diphenyl and furan scaffolds, initial screening should focus on:

-

Antimicrobial assays: Testing against a panel of gram-positive and gram-negative bacteria.[11]

-

Anti-inflammatory assays: Evaluating the inhibition of inflammatory mediators in cell-based assays.[12]

-

Anticancer screening: Assessing the cytotoxic effects on various cancer cell lines.[4]

The discovery and development of novel therapeutic agents is a complex but rewarding endeavor.[13][14] The systematic approach outlined in this guide provides a solid foundation for the successful discovery, isolation, and characterization of novel diphenyl-ethyl-furan amines.

References

-

Synthesis and Characterization of Furanic Compounds. (2013). Defense Technical Information Center. [Link]

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2020). ResearchGate. [Link]

-

Patel, H. P. (2020). Analytical and Spectral Study of Furan Ring Containing Organic Ligands. Chemical and Biomolecular Engineering, 5(1), 21-25. [Link]

-

Furan. (n.d.). In Britannica. Retrieved from [Link]

-

Furan. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis and Characterization of Furanic Compounds. (2013). Defense Technical Information Center. [Link]

-

Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2020). ResearchGate. [Link]

-

Synthetic route to ethyl 2-amino-4,5-diphenylfuran-3-carboxylate (2). (n.d.). ResearchGate. [Link]

-

Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. (2017). Bentham Science. [Link]

-

Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. [Link]

-

Bogin, V. (2020). Master protocols: New directions in drug discovery. Contemporary Clinical Trials Communications, 18, 100568. [Link]

-

How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

-

Natural Products Isolation in Modern Drug Discovery Programs. (2017). Springer. [Link]

-

Novel Drug Design. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Master protocols: New directions in drug discovery. (2020). ResearchGate. [Link]

-

A novel pipeline for drug discovery. (n.d.). SinodosChemistry. [Link]

-

Synthesis, antimicrobial and wound healing activities of diphenyl quinoxaline derivatives. (2018). ResearchGate. [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin. (2020). ACS Omega. [Link]

-

Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity. (2016). ResearchGate. [Link]

-

Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (2020). ACS Publications. [Link]

-

Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749-761. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2021). MDPI. [Link]

Sources

- 1. britannica.com [britannica.com]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]

- 4. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijarsct.co.in [ijarsct.co.in]